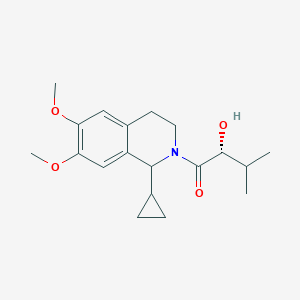![molecular formula C14H16N2O3 B7344854 (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B7344854.png)
(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide, also known as MOA-728, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxazoline class of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. It has also been shown to have analgesic effects, both alone and in combination with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, its effects can be variable and dependent on a number of factors, such as the dose and route of administration. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of potential future directions for research on (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new derivatives of this compound with improved activity and selectivity.
Métodos De Síntesis
The synthesis of (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl glyoxalate to form the corresponding oxazole. This is followed by the reduction of the nitro group to an amine, which is then protected with a Boc group. The resulting compound is then reacted with 2-methoxyphenylacetic acid to form this compound.
Aplicaciones Científicas De Investigación
(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-9-19-16-12(10)8-15-14(17)13(18-2)11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3,(H,15,17)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBLZOLQZJKLET-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CON=C1CNC(=O)[C@@H](C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-hydroxy-3-methyl-N-[1-(4-methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]butanamide](/img/structure/B7344773.png)
![(3R,4S)-1-[5-chloro-4-(4-fluoroanilino)pyrimidin-2-yl]pyrrolidine-3,4-diol](/img/structure/B7344777.png)
![2-(3-chloro-4-methoxyphenyl)-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]acetic acid](/img/structure/B7344781.png)
![(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one](/img/structure/B7344788.png)
![3-chloro-N-[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]-4-methylbenzamide](/img/structure/B7344802.png)
![(2S)-3-(1H-imidazol-5-yl)-N-methyl-2-[[2-(2-methylcyclohexyl)acetyl]amino]propanamide](/img/structure/B7344809.png)

![(2R)-2-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B7344845.png)
![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(5-phenyl-1H-pyrrol-2-yl)methanone](/img/structure/B7344861.png)
![(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344869.png)
![(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enamide](/img/structure/B7344876.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7344877.png)
![(2R)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344880.png)